![molecular formula C19H23ClN2O B13402052 3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a chlorinated benzazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine.
Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation step to form the oxido group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized benzazepine derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the effects of benzazepine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate the activity of its targets through binding interactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 3-Chloro-5-acetyliminodibenzyl
- 3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Uniqueness
What sets 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxido group, in particular, can significantly influence its reactivity and interactions with biological targets.
bbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C19H23ClN2O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)12-5-13-22(23)18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
UIGJATGQVCHTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


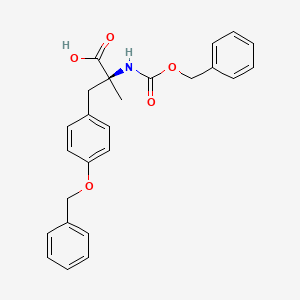
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)

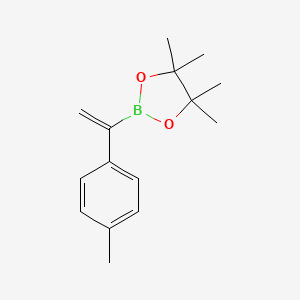
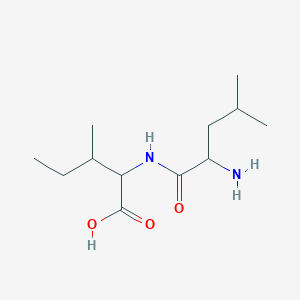
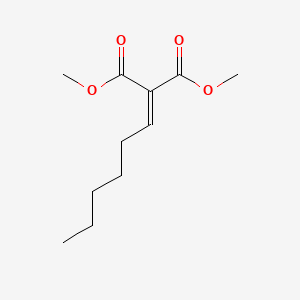
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
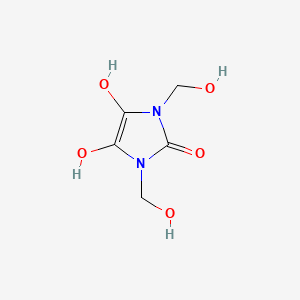
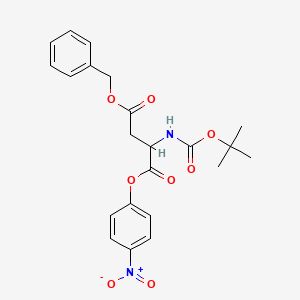
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
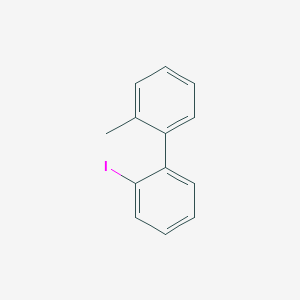
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
